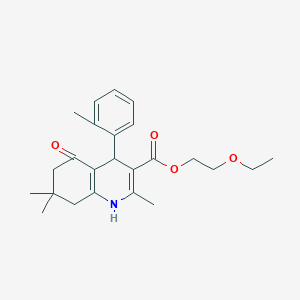
2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. This compound is a fluorescent probe that has been used extensively in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is based on its fluorescent properties. This compound has a high quantum yield, which means that it emits a large amount of light when excited by a light source. This property allows it to be used as a fluorescent probe in various biochemical and physiological studies. When this compound binds to a target molecule, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be detected and used to study the interaction between the compound and the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine are based on its ability to bind to target molecules. This compound has been shown to bind to proteins, enzymes, and ions. When it binds to these molecules, it can affect their activity and function. For example, it has been shown to inhibit the activity of certain enzymes and to regulate the transport of ions across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in lab experiments are its high quantum yield and its ability to bind to target molecules. These properties make it an excellent fluorescent probe for studying biochemical and physiological processes. However, there are also limitations to its use. This compound is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for the use of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in scientific research. One area of interest is the development of new diagnostic tools for diseases such as cancer and Alzheimer's. This compound has been shown to bind to specific biomarkers associated with these diseases, which could be used to develop new diagnostic tests. Additionally, this compound could be used in the development of new drugs that target specific enzymes or proteins. Finally, there is potential for the use of this compound in the development of new imaging techniques for studying biological processes in vivo.
Conclusion:
In conclusion, 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. This compound has been used extensively as a fluorescent probe in biochemical and physiological studies. Its high quantum yield and ability to bind to target molecules make it an excellent tool for studying biological processes. While there are limitations to its use, there are many future directions for the use of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the reaction of 9-xanthenecarboxylic acid with piperidine and thionyl chloride. The resulting compound is then treated with methyl iodide to obtain the final product. This synthesis method has been well established and is widely used in the production of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine.
Applications De Recherche Scientifique
2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been used extensively in scientific research due to its fluorescent properties. This compound has been used as a fluorescent probe in various biochemical and physiological studies. It has been used to study the binding of proteins, the transport of ions, and the regulation of enzymes. Additionally, this compound has been used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
Propriétés
IUPAC Name |
(2-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-8-6-7-13-21(14)20(22)19-15-9-2-4-11-17(15)23-18-12-5-3-10-16(18)19/h2-5,9-12,14,19H,6-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLFQRUPHBECMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-morpholinyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4895075.png)
![1-allyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4895080.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895094.png)
![N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4895121.png)
![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)
![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4895177.png)
![ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)